2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide
Description
The target compound features a pyrazole core substituted at position 1 with a 6-methylpyridazine moiety and at position 3 with a methyl group. A sulfonamide group is connected via an ethene bridge to a 2-chlorophenyl ring. This structure combines heterocyclic and aromatic systems, which are common in bioactive molecules. Pyridazine-pyrazole hybrids, such as those in , are noted for anticholesteremic and antihypertensive activities .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-12-7-8-16(20-19-12)23-17(11-13(2)21-23)22-26(24,25)10-9-14-5-3-4-6-15(14)18/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXAWVQNBIFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=N2)C)NS(=O)(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A chlorophenyl group
- A methylpyridazinyl moiety
- A pyrazole ring
This structural composition is significant as it influences the compound's reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The sulfonamide group enhances its binding affinity, potentially modulating various biochemical pathways involved in disease processes.
Target Interactions
Research indicates that the compound may exhibit:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes related to inflammation and cancer progression.
- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole moiety have demonstrated efficacy against various bacterial strains and fungi.
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer effects:
- Cytotoxicity Studies : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, with IC₅₀ values suggesting potent activity against specific types of tumors.
| Cell Line | IC₅₀ (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15.2 |
| Lung Cancer (A549) | 12.5 |
| Colon Cancer (HT-29) | 10.8 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the compound's effects on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with a notable increase in apoptosis markers at higher concentrations.
Study 2: Antimicrobial Efficacy
In another investigation published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against resistant bacterial strains. The findings revealed significant antibacterial activity, with some derivatives outperforming traditional antibiotics.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and inferred pharmacological implications:
Key Observations:
- Sulfonamide vs. Acetamide: The target compound’s sulfonamide group likely improves aqueous solubility and hydrogen-bonding interactions compared to the chloroacetamide in , which may degrade faster in vivo .
- Methyl Substitutions: The 3-methylpyrazole and 6-methylpyridazine groups in the target compound could enhance metabolic stability compared to unmethylated analogs like .
Pharmacological Implications
- Kinase Inhibition: Pyridazine-pyrazole derivatives in demonstrate glycogen synthase kinase 3 (GSK-3) inhibition, suggesting the target compound may share similar mechanisms . The sulfonamide group could further modulate selectivity.
- Antihypertensive Potential: highlights pyrazolylpyridazines as antihypertensive agents. The target compound’s sulfonamide may enhance diuretic or vasodilatory effects, common in sulfonamide-containing drugs.
Challenges and Limitations
- Lack of Direct Data: None of the provided evidence directly addresses the target compound’s synthesis or bioactivity. Comparisons rely on structural analogs, which limits specificity.
- Contradictory Substituent Effects: While the 2-chlorophenyl group may improve binding affinity in some contexts, it could reduce solubility compared to ’s methoxyphenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
